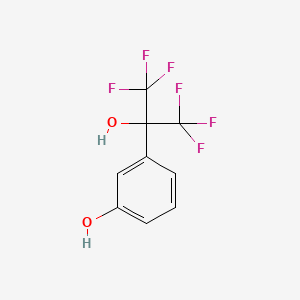

3-(1,1,1,3,3,3-Hexafluor-2-hydroxypropan-2-yl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol: is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it valuable in various scientific and industrial applications. This compound is often utilized in organic synthesis and as a solvent in specialized chemical reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol is used as a solvent in peptide synthesis and other organic reactions due to its high polarity and ability to stabilize reactive intermediates .

Biology: In biological research, this compound is employed to study protein folding and stability, as it can induce conformational changes in proteins and peptides .

Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability .

Industry: Industrially, it is used in the production of specialty polymers and materials for lithographic and nanotechnological applications .

Wirkmechanismus

Target of Action

Similar compounds like 1,1,1,3,3,3-hexafluoro-2-propanol have been used as solvents in peptide chemistry .

Mode of Action

1,1,1,3,3,3-hexafluoro-2-propanol, a related compound, is known to facilitate friedel–crafts-type reactions due to its high ionizing power .

Biochemical Pathways

1,1,1,3,3,3-hexafluoro-2-propanol has been shown to enhance the efficiency of rhodium (i)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .

Result of Action

Related compounds like 1,1,1,3,3,3-hexafluoro-2-propanol have been used to catalyze the epoxidation of cyclooctene and 1-octene with hydrogen peroxide .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol typically involves the reaction of phenol with hexafluoroacetone in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the final product. The reaction conditions often include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Tetrahydrofuran or methanol

Temperature: Room temperature to 50°C

Reaction Time: Several hours to overnight

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions

Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products:

Oxidation: Formation of hexafluoroacetophenone

Reduction: Formation of hexafluoroisopropanol derivatives

Substitution: Formation of alkyl or acyl phenol derivatives

Vergleich Mit ähnlichen Verbindungen

- 1,1,1,3,3,3-Hexafluoro-2-propanol

- 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol

- 1,1,1,3,3,3-Hexafluoroisopropyl alcohol

Comparison: 3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol is unique due to the presence of both a phenolic hydroxyl group and a hexafluoroisopropyl group. This combination imparts distinct chemical properties, such as enhanced acidity and reactivity, compared to its analogs. The phenolic hydroxyl group allows for additional hydrogen bonding and reactivity, making it more versatile in various chemical and biological applications .

Biologische Aktivität

3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol, commonly referred to as hexafluoro phenol, is a fluorinated phenolic compound with significant interest in various fields including pharmaceuticals and materials science. Its unique structure imparts distinctive biological activities that merit thorough investigation.

- Molecular Formula : C₉H₆F₆O₂

- Molecular Weight : 260.133 g/mol

- CAS Number : 2366994-60-5

Biological Activity Overview

Research has indicated that hexafluoro phenol exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that hexafluoro phenol possesses antimicrobial activity against various bacterial strains. This is attributed to its ability to disrupt microbial cell membranes due to its hydrophobic and lipophilic characteristics.

- Antioxidant Activity : The compound has shown potential as an antioxidant. Its structure allows it to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases.

- Enzyme Inhibition : Hexafluoro phenol has been studied for its inhibitory effects on specific enzymes. For instance, it may inhibit certain cytochrome P450 enzymes involved in drug metabolism, which can alter the pharmacokinetics of co-administered drugs.

- Cell Proliferation Effects : Some studies have indicated that hexafluoro phenol can influence cell proliferation and apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various fluorinated compounds, hexafluoro phenol demonstrated significant inhibition of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those for many conventional antibiotics, indicating its potential as a novel antimicrobial agent .

Antioxidant Activity

A comparative analysis of antioxidant properties revealed that hexafluoro phenol exhibited a higher radical scavenging activity than traditional antioxidants such as ascorbic acid. This was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay where hexafluoro phenol showed an IC50 value significantly lower than that of ascorbic acid .

Enzyme Inhibition Studies

Hexafluoro phenol was tested for its effects on cytochrome P450 enzymes using human liver microsomes. Results indicated a notable inhibition of CYP2D6 and CYP3A4 activities, which are critical for the metabolism of numerous drugs. This suggests that co-administration with drugs metabolized by these pathways could lead to increased plasma concentrations of those drugs .

Data Tables

Eigenschaften

IUPAC Name |

3-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6O2/c10-8(11,12)7(17,9(13,14)15)5-2-1-3-6(16)4-5/h1-4,16-17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOGQQOAXROKBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(C(F)(F)F)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.